molecular formula C7H5ClS B2454339 Benzenecarbothioyl chloride CAS No. 3335-22-6

Benzenecarbothioyl chloride

Cat. No.: B2454339
CAS No.: 3335-22-6
M. Wt: 156.63
InChI Key: MNUYNGXMQRGJSJ-UHFFFAOYSA-N
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Description

Benzenecarbothioyl chloride, also known as benzothioyl chloride, is an organosulfur compound with the molecular formula C7H5ClS. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of thioesters and other sulfur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenecarbothioyl chloride can be synthesized through the reaction of benzoyl chloride with hydrogen sulfide in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrogen chloride as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of benzene in the presence of sulfur and a catalyst. This method involves the direct introduction of chlorine gas into a mixture of benzene and sulfur, followed by purification to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to moderate heating

Major Products:

  • Thioesters
  • Thiocarbamates
  • Sulfur-containing heterocycles

Scientific Research Applications

Benzenecarbothioyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of benzenecarbothioyl chloride involves its reactivity as an electrophile. The compound readily reacts with nucleophiles, leading to the formation of various sulfur-containing products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Benzenecarbothioyl chloride is similar to other organosulfur compounds such as:

    Benzoyl chloride: Both compounds contain a benzene ring and a reactive acyl chloride group.

    Thiophosgene: This compound also contains a sulfur atom and is used in similar synthetic applications.

Uniqueness: The presence of the sulfur atom in this compound makes it a valuable intermediate for the synthesis of sulfur-containing compounds, which are important in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

benzenecarbothioyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUYNGXMQRGJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-22-6
Record name benzenecarbothioyl chloride
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